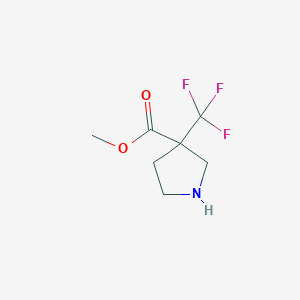

![molecular formula C10H12F3NO B1375247 3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol CAS No. 1447964-63-7](/img/structure/B1375247.png)

3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

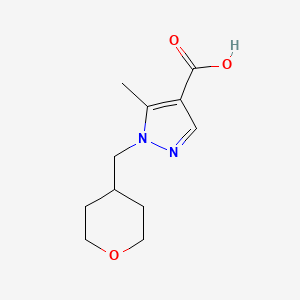

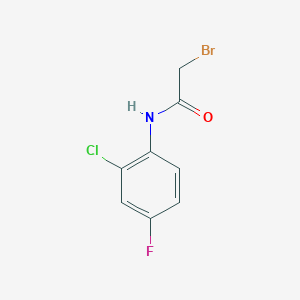

“3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol” is a chemical compound with the molecular weight of 255.67 . It is typically in the form of a powder .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an amino group (-NH2), a trifluoromethyl group (-CF3), and a phenyl group (C6H5) attached to a propan-1-ol backbone .

Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 255.67 . The predicted boiling point is 294.4±35.0 °C and the predicted density is 1.382±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .

科学的研究の応用

Enzymatic Synthesis of Polyamines

- Polyamine Synthesis : The enzymatic synthesis of cyclic polyamines from amino alcohols like 3-amino-propan-1-ol demonstrates the potential for creating multifunctional polycationic compounds, which have applications in drug and gene delivery. This process, utilizing horse liver alcohol dehydrogenase, highlights the versatility of amino alcohols as substrates for producing a wide range of polyamine structures (Cassimjee, Marin, & Berglund, 2012).

Antifungal and Antimicrobial Agents

- Antifungal Agents : The synthesis and evaluation of 3-amino-propan-1-ol-based poly(ether imine) dendrimers for antifungal applications reveal the compound's utility in constructing non-toxic materials for biological studies. This illustrates the potential for developing new antifungal treatments using derivatives of 3-amino-propan-1-ol (Krishna, Jain, Tatu, & Jayaraman, 2005).

Synthesis of Chiral Compounds

- Chiral Synthesis : The lipase-catalyzed resolution of chiral 1,3-amino alcohols, such as derivatives of 3-amino-3-phenylpropan-1-ol, for the asymmetric synthesis of (S)-dapoxetine showcases the application of these compounds in producing chiral intermediates for pharmaceuticals (Torre, Gotor‐Fernández, & Gotor, 2006).

Inhibitory Compounds and Kinase Activity

- Src Kinase Inhibition : The development of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives and their evaluation as Src kinase inhibitors for cancer treatment demonstrates the therapeutic implications of modifying the structure of amino alcohol derivatives. This work highlights the potential for designing new inhibitors targeting specific kinases involved in cancer progression (Sharma et al., 2010).

Corrosion Inhibition

- Corrosion Inhibition : The synthesis of tertiary amines from 1,3-di-amino-propan-2-ol derivatives and their application as inhibitors for carbon steel corrosion underlines the compound's utility in industrial applications. This research highlights how modifications of the amino alcohol structure can lead to effective corrosion inhibitors (Gao, Liang, & Wang, 2007).

Safety and Hazards

作用機序

Target of Action

Compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals and agrochemicals

Mode of Action

It’s known that trifluoromethylation involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . This process could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

The presence of a trifluoromethyl group can influence various biochemical processes, including the trifluoromethylation of carbon-centered radical intermediates .

Result of Action

The trifluoromethyl group is known to play a significant role in pharmaceuticals and agrochemicals , suggesting that this compound could have similar effects.

特性

IUPAC Name |

3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c11-10(12,13)8-4-2-1-3-7(8)9(15)5-6-14/h1-4,9,15H,5-6,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACIGKCJLIVJFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CCN)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Aminonaphthalen-1-yl)oxy]propanamide](/img/structure/B1375168.png)

![[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1375182.png)